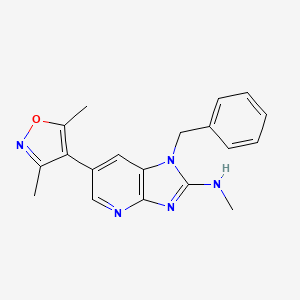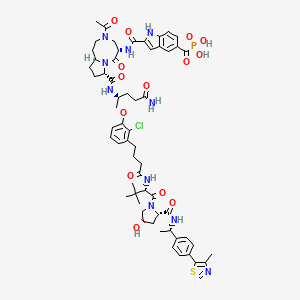
Lirodegimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor involved in the transduction of signals from growth factors and cytokines, playing a crucial role in cell growth, survival, differentiation, and immune response. Aberrant activation of STAT3 has been linked to various cancers and inflammatory diseases .
Preparation Methods
KT-333 is synthesized through a series of chemical reactions that involve the formation of a heterobifunctional molecule capable of binding to both STAT3 and an E3 ubiquitin ligase. The synthetic route includes the following steps:
Formation of the STAT3 ligand: This involves the synthesis of a molecule that can specifically bind to STAT3.
Formation of the E3 ligase ligand: This involves the synthesis of a molecule that can bind to the E3 ubiquitin ligase, von Hippel-Lindau protein (VHL).
Linking the two ligands: The STAT3 ligand and the E3 ligase ligand are chemically linked to form the heterobifunctional molecule, KT-333.
Industrial production methods for KT-333 involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process .
Chemical Reactions Analysis
KT-333 undergoes several types of chemical reactions, including:
Binding to STAT3: KT-333 binds to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.
Binding to VHL: KT-333 also binds to the E3 ubiquitin ligase VHL, facilitating the ubiquitination of STAT3.
Degradation of STAT3: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to ensure the stability and reactivity of KT-333 .
Scientific Research Applications
KT-333 has several scientific research applications, including:
Cancer Research: KT-333 has shown proof-of-concept antitumor activity in preclinical studies, particularly in STAT3-dependent cancers such as peripheral T-cell lymphoma and cutaneous T-cell lymphoma
Immunotherapy: KT-333 has been studied in combination with anti-PD-1 therapy in mouse models of colorectal cancer, showing enhanced antitumor activity.
Inflammatory Diseases: Due to its ability to degrade STAT3, KT-333 is being explored for its potential in treating inflammatory and autoimmune diseases.
Mechanism of Action
KT-333 exerts its effects through the targeted degradation of STAT3. The mechanism involves:
Binding to STAT3: KT-333 binds to STAT3, forming a complex.
Recruitment of VHL: The other end of KT-333 binds to the E3 ubiquitin ligase VHL, bringing it in close proximity to STAT3.
Ubiquitination of STAT3: VHL ubiquitinates STAT3, marking it for degradation.
Degradation by Proteasome: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels and subsequent inhibition of STAT3-mediated signaling pathways
Comparison with Similar Compounds
KT-333 is unique in its high selectivity and potency as a STAT3 degrader. Similar compounds include:
Properties
CAS No. |
2502186-79-8 |
|---|---|
Molecular Formula |
C60H74ClN10O14PS |
Molecular Weight |
1257.8 g/mol |
IUPAC Name |
[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |
InChI Key |
OANZCHOMQTZJOO-KTRCLUSBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
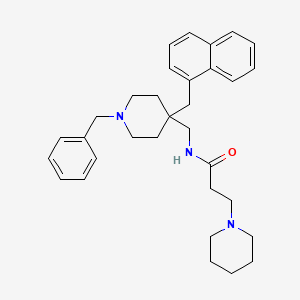

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
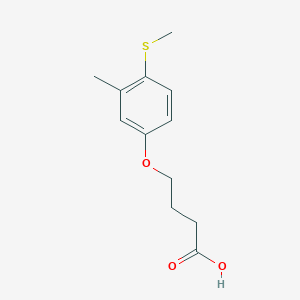
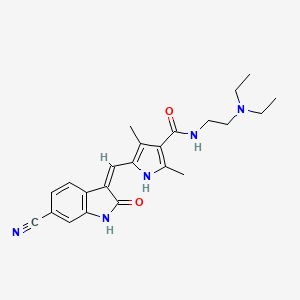
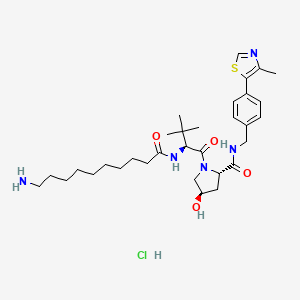

![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
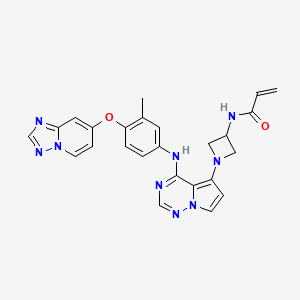
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
